GDC-0425

Descripción

GDC-0425 es un inhibidor de la cinasa de control de puntos de control 1 (Chk1) de molécula pequeña, altamente selectivo y biodisponible por vía oral. Se ha investigado su potencial para mejorar la eficacia de la quimioterapia que daña el ADN al anular el arresto del ciclo celular y los mecanismos de reparación del genoma. Este compuesto ha demostrado ser prometedor en estudios preclínicos y clínicos, particularmente en combinación con gemcitabina, para el tratamiento de tumores sólidos refractarios .

Propiedades

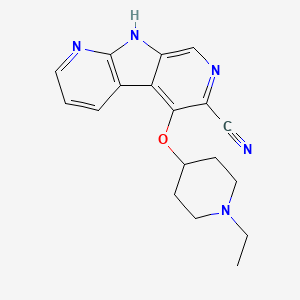

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GDC-0425 implica varios pasos, incluida la formación de un sistema de anillo triazatriciclo y la introducción de un grupo nitrilo. Los pasos clave suelen implicar:

- Formación del sistema de anillo triazatriciclo mediante reacciones de ciclización.

- Introducción del grupo nitrilo mediante reacciones de sustitución nucleófila.

- Purificación y aislamiento final del compuesto.

Métodos de producción industrial

La producción industrial de GDC-0425 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

GDC-0425 se somete a varias reacciones químicas, que incluyen:

Oxidación: Catalizada por enzimas citocromo P450, que conducen a la formación de metabolitos.

Reducción: Que implica la reducción de grupos funcionales dentro de la molécula.

Sustitución: Reacciones de sustitución nucleófila, particularmente que involucran el grupo nitrilo.

Reactivos y condiciones comunes

Oxidación: Enzimas citocromo P450, oxígeno y cofactores.

Reducción: Agentes reductores como el borohidruro de sodio o el gas hidrógeno.

Sustitución: Nucleófilos como aminas o tioles.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos, como el tiocianato, que se forma a partir de la descarboxilación metabólica de GDC-0425 .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la cinasa de control de puntos de control 1 y sus efectos sobre la regulación del ciclo celular.

Biología: Se investiga su papel en la modulación de las vías de respuesta al daño del ADN y la mejora de la eficacia de los agentes quimioterapéuticos.

Medicina: Se ha explorado en ensayos clínicos para el tratamiento de tumores sólidos refractarios, particularmente en combinación con gemcitabina.

Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y como herramienta de investigación en el descubrimiento de fármacos .

Mecanismo De Acción

GDC-0425 ejerce sus efectos inhibiendo selectivamente la cinasa de control de puntos de control 1 (Chk1), un regulador clave del ciclo celular. Al inhibir Chk1, GDC-0425 evita la activación de los puntos de control del ciclo celular, lo que lleva a la acumulación de daño en el ADN y la posterior muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas con actividad p53 defectuosa, ya que estas células dependen en gran medida de Chk1 para su supervivencia .

Comparación Con Compuestos Similares

Compuestos similares

AZD7762: Otro inhibidor de Chk1 con mecanismos de acción similares.

LY2606368: Un inhibidor dual de Chk1 y Chk2, que ofrece una inhibición más amplia de los puntos de control del ciclo celular.

MK-8776: Un inhibidor selectivo de Chk1 con eficacia comparable en modelos preclínicos.

Singularidad de GDC-0425

GDC-0425 es único en su alta selectividad para Chk1 y su capacidad para mejorar la eficacia de los agentes que dañan el ADN como la gemcitabina. Su perfil farmacocinético favorable y su toxicidad manejable lo convierten en un candidato prometedor para un mayor desarrollo clínico .

Actividad Biológica

The compound 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile , also known as PF-00610355, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of PF-00610355 is complex, featuring a tricyclic framework with multiple nitrogen atoms and a carbonitrile group. Its molecular formula can be represented as C₁₅H₁₈N₄O. The compound's unique structure suggests potential interactions with various biological targets.

PF-00610355 has been investigated primarily for its potential role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with the cholinergic system, which is crucial for cognitive functions. The compound's ability to inhibit certain enzymes related to neurotransmitter breakdown could enhance cholinergic signaling, making it a candidate for neurodegenerative disease treatment.

Pharmacological Effects

-

Neuroprotective Properties :

- PF-00610355 has shown promise in preclinical models of Alzheimer's disease by potentially reducing neuroinflammation and promoting neuronal survival.

- Studies indicate that it may enhance synaptic plasticity, which is essential for learning and memory.

-

Antidepressant-like Effects :

- In animal models, PF-00610355 exhibited behaviors consistent with antidepressant activity. This effect may be linked to its modulation of serotonin and norepinephrine levels in the brain.

-

Analgesic Activity :

- Research has suggested that PF-00610355 may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.

Table 1: Summary of Key Studies on PF-00610355

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Wu et al., 2010 | Evaluate neuroprotective effects | In vitro assays on neuronal cultures | Showed reduced apoptosis in neurons treated with PF-00610355 |

| Burns et al., 1999 | Assess cognitive enhancement | Behavioral tests in rodent models | Improved performance in memory tasks compared to controls |

| Tariot et al., 2000 | Investigate antidepressant effects | Forced swim test in mice | Significant reduction in immobility time indicating antidepressant-like effects |

Safety and Toxicology

While PF-00610355 shows promising biological activity, safety assessments are crucial. Early toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.